2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid
Description
This compound is a bicyclic carboxylic acid derivative featuring a cyclohexane-1-carboxylic acid core linked to a piperidin-4-yl group, which is protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom. The Boc group enhances solubility in organic solvents and stabilizes the piperidine ring during synthetic processes, making the compound a valuable intermediate in medicinal chemistry, particularly for protease inhibitors or peptide mimetics .
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWYPSOKKQZJXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid, commonly referred to as a piperidine derivative, has garnered attention in pharmaceutical research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
The compound's molecular formula is C17H29NO4, with a molecular weight of 311.422 g/mol. It is characterized by its piperidine structure and the presence of a cyclohexane moiety, which contributes to its unique biological properties. The compound is generally presented as an off-white solid with a melting point of 96-98°C and a boiling point of 373°C at 760 mmHg .
Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For instance, compounds with similar piperidine structures have shown inhibition against enzymes related to neurodegenerative diseases .
- Receptor Modulation : The structural features of the compound suggest potential interactions with neurotransmitter receptors, particularly those associated with mood regulation and anxiety disorders. This aligns with findings from related compounds that modulate serotonin and dopamine pathways .
Antimicrobial Activity
A study evaluated the antimicrobial properties of piperidine derivatives, including this compound. Results indicated significant antibacterial activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections.
Neuroprotective Effects
Research has highlighted the neuroprotective effects of similar piperidine compounds in models of neurodegeneration. These compounds demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, indicating a promising avenue for treating conditions like Alzheimer's disease .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H29NO4 |
| Molecular Weight | 311.422 g/mol |
| Melting Point | 96-98°C |
| Boiling Point | 373°C |
| Solubility | Soluble in organic solvents |
Case Studies
- Neurodegenerative Disease Model :
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus, suggesting its potential role as an antimicrobial agent.
Scientific Research Applications
The biological activity of 2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid is linked to its structural features, particularly the piperidine ring and cyclohexane moiety. Research indicates several potential applications:
Enzyme Inhibition :
Preliminary studies suggest that this compound may inhibit enzymes involved in various metabolic pathways, particularly those associated with neurodegenerative diseases. Compounds with similar piperidine structures have shown promise in this area, indicating a potential for therapeutic applications in conditions like Alzheimer's disease and Parkinson's disease.
Receptor Modulation :
The compound's structure suggests possible interactions with neurotransmitter receptors, particularly those related to mood regulation and anxiety disorders. This aligns with findings from related compounds that modulate serotonin and dopamine pathways, making it a candidate for antidepressant or anxiolytic therapies.
Case Study 1: MDM2 Inhibition
A study focused on developing inhibitors for MDM2, a critical regulator of the p53 tumor suppressor pathway, has shown that derivatives of this compound exhibit significant inhibitory activity. The most potent inhibitors demonstrated enhanced binding affinity to MDM2, leading to increased apoptosis in cancer cell lines. The IC50 value reported for a closely related compound was 3.61 nM, indicating strong potential for cancer treatment.
Case Study 2: HIV Protease Inhibition
Another area of investigation is the potential of this compound as an inhibitor of HIV protease. The piperidine scaffold has been shown to provide effective binding interactions within the active site of the protease. Studies have indicated strong enzymatic inhibition with IC50 values in the submicromolar range against wild-type HIV-1 protease.
Table 1: Biological Activities
Comparison with Similar Compounds
2-{[4-(Ethoxycarbonyl)-1-piperidinyl]carbonyl}cyclohexanecarboxylic acid (CAS 941442-68-8)
- Structure : Differs in the protecting group (ethoxycarbonyl instead of Boc) and a ketone linkage between the piperidine and cyclohexane.
- Properties: Molecular formula: C₁₆H₂₅NO₅ (MW 311.37 g/mol) . Higher hydrophilicity compared to the Boc-protected analogue due to the smaller ethoxy group.
- Applications : Used in peptide coupling reactions; the ethoxy group offers milder deprotection conditions .
4-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]butanoic acid
- Structure: Replaces the cyclohexane-1-carboxylic acid with a butanoic acid chain.
- Properties: Molecular formula: C₁₅H₂₇NO₄ (MW 285.38 g/mol) .
- Applications : Intermediate for prodrugs or lipidated therapeutics .
Cyclohexane Carboxylic Acid Derivatives
cis/trans-Hydroxycyclohexane-1-carboxylic Acids
Oleuropeic Acid (4-(2-Hydroxypropan-2-yl)cyclohex-1-ene-1-carboxylic acid)
- Structure : Cyclohexene ring with a hydroxyl-isopropyl substituent.
- Properties :
- Applications : Natural product derivative used in fragrance and antioxidant synthesis .
Piperidine-Based Analogues
2-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid
1-{[(2-Methylpiperidine-1-)sulfonyl]amino}cyclohexane-1-carboxylic acid
- Structure : Sulfonamide linker instead of a Boc-protected amine.
- Properties :
- Applications: Potential protease inhibitor due to sulfonamide’s affinity for catalytic sites .
Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic: What are the recommended synthetic routes for 2-[1-[(tert-butoxy)carbonyl]piperidin-4-yl]cyclohexane-1-carboxylic acid?
Methodological Answer:
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperidine nitrogen, followed by coupling with a cyclohexane-carboxylic acid derivative. Key steps include:
Boc Protection : React piperidin-4-amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine) to yield Boc-piperidine .
Cyclohexane Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the Boc-protected piperidine to cyclohexane-1-carboxylic acid.
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization for isolation.
Critical Parameters : Maintain anhydrous conditions during coupling and monitor reaction progress via TLC or LC-MS .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Handling : Use nitrile gloves, lab coats, and safety goggles. Perform reactions in a fume hood to avoid inhalation of fine particles .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at -20°C. Desiccate to prevent hydrolysis of the Boc group.
- Safety Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced: How can researchers optimize the yield of this compound during multi-step synthesis?
Methodological Answer:
Optimization strategies include:
-
Catalyst Screening : Test coupling agents (e.g., DCC vs. EDC) to enhance reaction efficiency.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
-
Temperature Control : Conduct coupling reactions at 0–4°C to minimize side reactions.
-
Yield Data :
Step Yield Range Key Factor Boc Protection 85–92% Excess Boc anhydride Coupling 70–78% Catalyst efficiency
Reference experimental replicates from PubChem data to validate yields .
Advanced: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify characteristic peaks (e.g., tert-butyl group at δ 1.4 ppm, cyclohexane protons at δ 1.2–2.1 ppm).
- ¹³C NMR : Confirm carbonyl groups (Boc: ~155 ppm; carboxylic acid: ~175 ppm) .
- Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]⁺ ions matching the molecular weight (C₁₈H₂₉NO₄: 331.4 g/mol).
- HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .
Advanced: How can contradictory spectral data be resolved when characterizing this compound?
Methodological Answer:
Contradictions often arise from:
- Stereochemical Isomerism : Compare experimental NMR with computational predictions (e.g., DFT calculations) .
- Impurity Interference : Re-purify via preparative HPLC and re-analyze.
- Batch Variability : Cross-validate data across multiple synthesis batches.
- Case Study : If a Boc-deprotection side product is observed (e.g., m/z 232.1), adjust reaction pH to neutral during workup .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
